molecular formula C21H16N2O6 B2566394 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide CAS No. 1448127-81-8

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

Cat. No. B2566394
CAS RN: 1448127-81-8
M. Wt: 392.367
InChI Key: YELOGYWFKDMWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxole-5-carbonyl group , an azetidine-3-carboxamide group, and a 2-oxo-2H-chromen-3-yl group. Benzo[d][1,3]dioxole is a type of aromatic ether that is often used in the synthesis of various organic compounds . Azetidine is a type of four-membered ring with one nitrogen atom, and carboxamide is a functional group that is often found in various drugs and biological molecules. 2-oxo-2H-chromen-3-yl is a type of coumarin derivative, which are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

A Non-catalytic Approach to the Synthesis of Functionalized Compounds : Research delineates a concise synthesis method for highly functionalized derivatives through base-induced ring transformations, showcasing the versatility of similar compounds in synthetic organic chemistry (Pratap & Ram, 2007).

Pharmacological Evaluation and Antimicrobial Activity

Antimicrobial Agent Development : A study discusses the synthesis and in vitro evaluation of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles, highlighting their high antimicrobial activity and underscoring the potential of similar compounds in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).

Anti-Inflammatory and Analgesic Agents

Synthesis of Novel Benzodifuranyl Compounds : This research focuses on synthesizing new compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities, suggesting the utility of related structures in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Structure Characterization and Spectral Analysis

Spectral Characterisation of Phthalazinone Derivatives : This study involves the synthesis and spectral characterization of various derivatives, offering insights into the structural elucidation and potential applications of similar compounds in medicinal chemistry and materials science (Mahmoud et al., 2012).

Antibacterial Scaffold Development

Ultrasound-Assisted Synthesis of Challenging Anti-Tubercular Scaffold : This research exemplifies the synthesis of novel derivatives targeting tuberculosis, demonstrating the role of similar compounds in addressing global health challenges through innovative drug discovery approaches (Nimbalkar et al., 2018).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the wide range of activities exhibited by coumarin derivatives , it could potentially be used in the development of new pharmaceuticals.

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(2-oxochromen-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c24-19(22-15-7-12-3-1-2-4-16(12)29-21(15)26)14-9-23(10-14)20(25)13-5-6-17-18(8-13)28-11-27-17/h1-8,14H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELOGYWFKDMWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.